1-Benzylazepan-3-amine
Overview
Description
1-Benzylazepan-3-amine is an organic compound belonging to the class of azepanes, which are seven-membered nitrogen-containing heterocycles This compound is characterized by the presence of a benzyl group attached to the nitrogen atom at the first position and an amine group at the third position of the azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzylazepan-3-amine can be synthesized through several methods. One common approach involves the reductive amination of 1-benzylazepan-3-one. This process typically uses a reducing agent such as sodium borohydride or lithium aluminum hydride in the presence of an amine source like ammonia or an amine derivative .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of catalytic hydrogenation techniques. This method employs a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction of the corresponding ketone to the amine under hydrogen gas .
Chemical Reactions Analysis
Types of Reactions: 1-Benzylazepan-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation Products: Oximes, nitriles.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Various substituted azepanes depending on the reagents used.
Scientific Research Applications
1-Benzylazepan-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-benzylazepan-3-amine involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems by binding to receptors or enzymes involved in neurotransmitter synthesis and degradation. This modulation can lead to changes in neuronal activity and has potential implications for the treatment of neurological disorders .
Comparison with Similar Compounds
1-Benzylazepan-3-one: A precursor in the synthesis of 1-benzylazepan-3-amine.
1-Benzylazepane: A structurally similar compound lacking the amine group at the third position.
Benzylamine: A simpler amine with a benzyl group attached to the nitrogen atom.
Uniqueness: this compound is unique due to its specific structural features, including the seven-membered azepane ring and the presence of both benzyl and amine groups. These features contribute to its distinct chemical reactivity and potential biological activities compared to other similar compounds .
Properties
IUPAC Name |
1-benzylazepan-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c14-13-8-4-5-9-15(11-13)10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRCNVPFOVQZSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)N)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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